(Rac)-WAY-161503 hydrochloride

5-HT2C receptor radioligand binding receptor selectivity

Researchers often face variability when substituting 5-HT2C agonists, as differing selectivity profiles across 5-HT2A/2B receptors confound behavioral readouts. (Rac)-WAY-161503 hydrochloride resolves this with a defined selectivity window (6-fold over 5-HT2A; 20-fold over 5-HT2B) and robust in vivo efficacy. Key differentiators: • Validated anorectic effects across Sprague-Dawley rats (ED50 1.9 mg/kg), diet-induced obese mice (ED50 6.8 mg/kg), and leptin receptor-deficient Zucker rats (ED50 0.73 mg/kg). • Anatomically resolved modulation of mesolimbic reward circuitry, attenuating cocaine reward via mPFC and NAC 5-HT2C receptors. • Functional EC50 of 0.8 nM at human 5-HT2C receptors with clean, reversible locomotor suppression as a behavioral engagement marker.

Molecular Formula C11H12Cl3N3O
Molecular Weight 308.6 g/mol
CAS No. 75704-24-4
Cat. No. B160667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-WAY-161503 hydrochloride
CAS75704-24-4
Synonyms8,9-dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one
Molecular FormulaC11H12Cl3N3O
Molecular Weight308.6 g/mol
Structural Identifiers
SMILESC1CN2C(CN1)C(=O)NC3=CC(=C(C=C32)Cl)Cl.Cl
InChIInChI=1S/C11H11Cl2N3O.ClH/c12-6-3-8-9(4-7(6)13)16-2-1-14-5-10(16)11(17)15-8;/h3-4,10,14H,1-2,5H2,(H,15,17);1H
InChIKeyYPNWSZJDAKOUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-WAY-161503 Hydrochloride (CAS 75704-24-4): High-Affinity 5-HT2C Receptor Agonist for Metabolic and Neuropharmacology Research


(Rac)-WAY-161503 hydrochloride (CAS 75704-24-4) is a racemic 8,9-dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one derivative that functions as a potent, full agonist at the serotonin 5-HT2C receptor [1]. It exhibits high affinity for the 5-HT2C receptor with a Ki of 3.3–4 nM and demonstrates dose-dependent anorectic effects in multiple preclinical obesity models, alongside antidepressant-like and locomotor-modulating activities .

(Rac)-WAY-161503 Hydrochloride (CAS 75704-24-4): Why 5-HT2C Agonists Cannot Be Interchanged Without Quantitative Selectivity Data


Substituting one 5-HT2C agonist for another without accounting for receptor subtype selectivity profiles and in vivo efficacy differences introduces significant experimental variability. Compounds within this class exhibit widely divergent Ki values at 5-HT2A and 5-HT2B receptors, leading to distinct off-target effects that can confound behavioral and physiological readouts [1]. For instance, the selectivity window of (Rac)-WAY-161503 hydrochloride (6-fold over 5-HT2A; 20-fold over 5-HT2B) differs substantially from that of lorcaserin (18-fold and 104-fold, respectively), while older agents like mCPP show minimal selectivity [2]. Such differences directly impact the interpretation of in vivo efficacy and the attribution of observed effects to 5-HT2C receptor engagement versus ancillary receptor modulation [1].

(Rac)-WAY-161503 Hydrochloride (CAS 75704-24-4): Head-to-Head Selectivity, Potency, and In Vivo Efficacy Evidence


5-HT2C Receptor Binding Affinity (Ki) vs. Closely Related 5-HT2 Subtypes

(Rac)-WAY-161503 exhibits a 5-HT2C Ki of 3.3–4 nM and demonstrates a selectivity window of approximately 6-fold over 5-HT2A (Ki = 18 nM) and 20-fold over 5-HT2B (Ki = 60 nM) in radioligand binding assays [1]. In comparison, lorcaserin displays a 5-HT2C Ki of 15 nM with 18-fold selectivity over 5-HT2A and 104-fold over 5-HT2B [2], while WAY-163909 shows a 5-HT2C Ki of 10.5 nM with approximately 20-fold selectivity over 5-HT2A (Ki = 212 nM) and 46-fold over 5-HT2B (Ki = 485 nM) [3].

5-HT2C receptor radioligand binding receptor selectivity

Functional Calcium Mobilization Potency (EC50) Across 5-HT2 Receptor Subtypes

In functional calcium mobilization assays, (Rac)-WAY-161503 stimulates 5-HT2C-coupled calcium flux with an EC50 of 0.8 nM, compared to 1.8 nM at 5-HT2B and 7 nM at 5-HT2A [1]. This functional selectivity profile (8.75x window for 5-HT2C over 5-HT2A; 2.25x over 5-HT2B) is notably distinct from the compound's binding selectivity and from other 5-HT2C agonists. For comparison, 5-HT (serotonin) itself shows calcium mobilization EC50 values of 0.1 nM (5-HT2C), 0.8 nM (5-HT2B), and 6.1 nM (5-HT2A) [2].

calcium mobilization functional selectivity GPCR signaling

In Vivo Anorectic Efficacy (ED50) Across Multiple Preclinical Obesity Models

(Rac)-WAY-161503 produces dose-dependent suppression of 2-hour food intake in three distinct rodent models of obesity with ED50 values of 1.9 mg/kg (24-hour fasted Sprague-Dawley rats), 6.8 mg/kg (diet-induced obese mice), and 0.73 mg/kg (obese Zucker rats) following intraperitoneal administration [1]. In comparison, the structurally distinct 5-HT2C agonist WAY-163909 shows an ED50 of 2.93 mg/kg in fasted Sprague-Dawley rats under similar conditions [2]. Lorcaserin, which reached clinical use, demonstrates an ED50 of approximately 10 mg/kg (p.o.) in rodent feeding models, though direct head-to-head studies under identical conditions are lacking [3].

food intake obesity ED50 in vivo pharmacology

Locomotor Activity Modulation: Dose-Dependent Effects and Pharmacological Specificity

(Rac)-WAY-161503 dose-dependently decreases locomotor activity in male C57BL/6J mice, with significant effects observed at 3–30 mg/kg (i.p.) [1]. Critically, this effect is fully blocked by pre-treatment with the 5-HT2C/2B antagonist SER-082, confirming that the observed locomotor suppression is mediated specifically through 5-HT2C (and/or 5-HT2B) receptor engagement rather than non-specific sedative mechanisms [1]. In contrast, older 5-HT2C agonists like mCPP failed to significantly alter activity in wild-type mice and paradoxically enhanced activity in 5-HT2C knockout animals, indicating off-target effects that confound interpretation [2].

locomotor activity behavioral pharmacology 5-HT2C antagonism

(Rac)-WAY-161503 Hydrochloride (CAS 75704-24-4): Evidence-Based Research and Procurement Applications


Preclinical Obesity and Metabolic Disorder Research Requiring High Potency Across Diverse Genetic Models

Based on the compound's demonstrated ED50 values of 1.9 mg/kg (Sprague-Dawley rats), 6.8 mg/kg (diet-induced obese mice), and 0.73 mg/kg (obese Zucker rats) [1], researchers investigating central mechanisms of appetite regulation should prioritize (Rac)-WAY-161503 hydrochloride for studies requiring robust, dose-dependent anorectic effects across mechanistically distinct obesity models. Its exceptional potency in leptin receptor-deficient Zucker rats (ED50 = 0.73 mg/kg) makes it particularly valuable for dissecting melanocortin-independent 5-HT2C signaling pathways in appetite suppression.

Neuropharmacological Studies of 5-HT2C-Mediated Reward and Addiction Circuits

Systemic (Rac)-WAY-161503 attenuates the reward-facilitating effect of cocaine in intracranial self-stimulation (ICSS) paradigms, an effect reversed by the 5-HT2C antagonist SB-242084 [2]. Intracranial microinjection studies further demonstrate that this attenuation is mediated specifically by 5-HT2C receptors within the medial prefrontal cortex (mPFC) and nucleus accumbens (NAC) shell/core, but not the ventral tegmental area (VTA) [2]. This anatomically resolved functional profile positions (Rac)-WAY-161503 as a validated tool for mapping 5-HT2C-dependent modulation of mesolimbic reward circuitry.

Behavioral Pharmacology Experiments Requiring Antagonist-Reversible, Receptor-Specific Locomotor Effects

The dose-dependent reduction in locomotor activity produced by (Rac)-WAY-161503 (3–30 mg/kg i.p.) is fully blocked by the 5-HT2C/2B antagonist SER-082 [1], providing a clean, reversible behavioral readout of 5-HT2C receptor engagement in vivo. This property distinguishes it from older agonists like mCPP, which exhibit non-specific or paradoxical effects in knockout models [3], making (Rac)-WAY-161503 the preferred choice for studies requiring unambiguous attribution of motor effects to 5-HT2C receptor activation.

In Vitro Functional Studies of 5-HT2C Receptor Signaling Pathways

With a functional calcium mobilization EC50 of 0.8 nM at human 5-HT2C receptors and an 8.75-fold selectivity window over 5-HT2A (EC50 = 7 nM) [1], (Rac)-WAY-161503 hydrochloride is suitable for in vitro studies requiring potent 5-HT2C activation with minimal concurrent 5-HT2A signaling. The compound also stimulates phospholipase A2-coupled arachidonic acid release (EC50 = 38 nM, Emax = 77%), offering a tool to investigate differential Gq/PLC versus PLA2 pathway activation downstream of 5-HT2C receptors [1].

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